L-Methionyl-L-lysyl-L-leucyl-L-lysyl-L-asparagine
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Overview
Description
L-Methionyl-L-lysyl-L-leucyl-L-lysyl-L-asparagine is a peptide composed of five amino acids: methionine, lysine, leucine, lysine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-lysyl-L-leucyl-L-lysyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-lysyl-L-leucyl-L-lysyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Methionyl-L-lysyl-L-leucyl-L-lysyl-L-asparagine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Utilized in the development of peptide-based materials with specific properties.
Mechanism of Action
The mechanism of action of L-Methionyl-L-lysyl-L-leucyl-L-lysyl-L-asparagine depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific interactions with target molecules, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
L-Methionyl-L-asparagine: A simpler dipeptide with different properties.
L-Methionyl-L-threonyl-L-glutamine:
Uniqueness
L-Methionyl-L-lysyl-L-leucyl-L-lysyl-L-asparagine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in various environments.
Properties
CAS No. |
925910-16-3 |
---|---|
Molecular Formula |
C27H52N8O7S |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H52N8O7S/c1-16(2)14-20(34-24(38)18(8-4-6-11-28)32-23(37)17(30)10-13-43-3)26(40)33-19(9-5-7-12-29)25(39)35-21(27(41)42)15-22(31)36/h16-21H,4-15,28-30H2,1-3H3,(H2,31,36)(H,32,37)(H,33,40)(H,34,38)(H,35,39)(H,41,42)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
CAYIBRZXKDOBKZ-SXYSDOLCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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